molecular formula C18H13N3O4S B2453474 N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide CAS No. 868376-87-8

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide

Cat. No.: B2453474
CAS No.: 868376-87-8
M. Wt: 367.38
InChI Key: XEUQGPFYROUFQV-HNENSFHCSA-N
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Description

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is an organic compound with the molecular formula C18H13N3O4S and a molecular weight of 367.38.

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S/c1-3-11-20-16-14(25-2)5-4-6-15(16)26-18(20)19-17(22)12-7-9-13(10-8-12)21(23)24/h1,4-10H,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUQGPFYROUFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide typically involves multiple steps. The synthetic route often starts with the preparation of the benzothiazole core, followed by the introduction of the prop-2-ynyl and methoxy groups. The final step involves the formation of the nitrobenzamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying various biological processes. In medicine, it has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Additionally, its unique structure makes it valuable for industrial applications, such as in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit or activate certain signaling pathways, resulting in changes in cellular processes. Understanding the precise molecular targets and pathways involved is crucial for elucidating its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide can be compared with other similar compounds, such as N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide and N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide. These compounds share a similar benzothiazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Biological Activity

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a synthetic organic compound that has gained attention due to its unique chemical structure and potential biological activities. The compound features a benzothiazole ring, a methoxy group, and a prop-2-ynyl substituent, which contribute to its distinctive properties. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14N2O3S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This compound exhibits several functional groups that enhance its biological activity, particularly the nitro group and the benzothiazole moiety.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzothiazole Ring : Cyclization of o-aminothiophenol with carbon disulfide and an alkyl halide.
  • Introduction of the Methoxy Group : Methylation using methyl iodide in the presence of potassium carbonate.
  • Addition of the Prop-2-ynyl Group : Nucleophilic substitution using propargyl bromide.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:

Molecular Targets :

  • Enzymes involved in DNA replication.
  • Proteins associated with cell signaling pathways.

Pathways Involved :
The compound may modulate critical cellular processes such as:

  • Cell proliferation.
  • Apoptosis.

These interactions suggest that N-[...]-4-nitrobenzamide could have potential applications in cancer therapy by inhibiting tumor growth through these mechanisms.

Anticancer Properties

Research indicates that compounds with similar structures to N-[...]-4-nitrobenzamide exhibit significant anticancer activities. For instance, studies on 4-substituted methoxybenzoyl-thiazoles have shown their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This suggests that N-[...]-4-nitrobenzamide might possess similar anticancer properties.

Cytotoxicity Studies

In vitro studies have demonstrated that related compounds can effectively inhibit the growth of various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
SMART-HPC-350
SMART-FA37530

These findings indicate that compounds within this class can overcome multidrug resistance in cancer cells .

Case Studies

Several case studies have explored the biological effects of compounds related to N-[...]-4-nitrobenzamide:

  • SMART Compounds : Studies showed that these compounds bind to the colchicine-binding site on tubulin, effectively disrupting microtubule dynamics and leading to apoptosis in cancer cells .
  • In Vivo Efficacy : In vivo studies using human prostate and melanoma xenograft models demonstrated significant tumor growth inhibition with minimal toxicity observed at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies and optimal reaction conditions for synthesizing N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including cyclization of precursors such as substituted benzothiazoles and nitrobenzamides. Critical steps include:

  • Cyclization : Use of dichloromethane as a solvent and palladium-based catalysts (e.g., Pd/C) under reflux conditions .
  • Functionalization : Introduction of the prop-2-yn-1-yl group via alkyne coupling reactions, requiring inert atmospheres (e.g., N₂) to prevent oxidation .
  • Purification : High-Performance Liquid Chromatography (HPLC) and recrystallization from methanol/ethanol mixtures to achieve >95% purity .

Q. Which analytical techniques are most effective for structural characterization of this benzothiazole derivative?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry (Z-configuration) and substituent positions .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N/F bonds) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., m/z 424.08 [M+H]⁺) .

Q. How can researchers evaluate the compound’s biological activity in vitro?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorometric assays targeting nitroreductases or PFOR (pyruvate:ferredoxin oxidoreductase), critical in anaerobic metabolism .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro vs. sulfamoyl groups) influence the compound’s bioactivity and selectivity?

  • Methodological Answer :

  • SAR Studies : Compare derivatives with nitro (electron-withdrawing) vs. sulfamoyl (hydrogen-bonding) groups.
  • Example : Nitro-substituted analogs show 2–4x higher antimicrobial activity than sulfamoyl derivatives due to enhanced redox reactivity .
  • Computational Modeling : Density Functional Theory (DFT) to calculate electrostatic potentials and predict binding affinities .

Q. How can contradictory data on the compound’s stability under physiological conditions be resolved?

  • Methodological Answer :

  • pH-Dependent Stability Tests : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.
  • Finding : Degrades rapidly at pH < 3 (half-life < 1 hr) due to nitro group protonation, but stable at pH 7.4 (half-life > 24 hrs) .
  • Metabolite Identification : LC-MS/MS to detect hydrolysis products (e.g., 4-nitrobenzoic acid) in simulated gastric fluid .

Q. What computational approaches are recommended for predicting drug-likeness and ADMET properties?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME or ADMETLab 2.0 to predict:
  • Lipophilicity : LogP ≈ 2.8 (optimal for blood-brain barrier penetration) .
  • Toxicity : Low Ames test risk but potential hepatotoxicity due to nitro group .
  • Molecular Dynamics Simulations : Study binding to serum albumin to assess plasma protein binding .

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